Cas no 113740-61-7 (Cetirizine EP Impurity B)

Cetirizine EP Impurity B 化学的及び物理的性質
名前と識別子
-
- iperazineacetic acid, 4-[(4- chlorophenyl)phenylmethyl]-
- 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid
- 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid
- CETIRIZINE DIHYDROCHLORIDE IMPURITY B
- De(carboxymethoxy) Cetirizine Acetic Acid
- Cetirizine EP Impurity B
- Cetirizine impurity B HCl
- Cetirizine Impurity B 2HCL
- CETIRIZINE HYDROCHLORIDE IMPURITY, CETIRIZINE ACETIC ACID- [USP IMPURITY]
- CETIRIZINE DIHYDROCHLORIDE IMPURITY B [EP IMPURITY]
- UNII-8AO4AEB0V4
- (RS)-2-(4-((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZIN-1-YL)ACETIC ACID
- Levocetirizine Impurity 3
- 113740-61-7
- (+/-)-2-(4-((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZIN-1-YL)ACETIC ACID
- DB-329270
- [4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]acetic acid
- 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineacetic Acid Dihydrochloride
- Cetirizine acetic acid
- Q27270117
- SCHEMBL4136017
- Cetirizine Impurity B
- 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineacetic acid
- 8AO4AEB0V4
-
- インチ: InChI=1S/C19H21ClN2O2/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24/h1-9,19H,10-14H2,(H,23,24)
- InChIKey: NBQBQRKLQXVPIS-UHFFFAOYSA-N
- ほほえんだ: C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
計算された属性
- せいみつぶんしりょう: 344.129156g/mol
- ひょうめんでんか: 0
- XLogP3: 1.2
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 回転可能化学結合数: 5
- どういたいしつりょう: 344.129156g/mol
- 単一同位体質量: 344.129156g/mol
- 水素結合トポロジー分子極性表面積: 43.8Ų
- 重原子数: 24
- 複雑さ: 398
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
Cetirizine EP Impurity B 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR009802-10mg |
iperazineacetic acid, 4-[(4- chlorophenyl)phenylMethyl]- |
113740-61-7 | 98% | 10mg |
$38.00 | 2025-02-13 | |
Aaron | AR009802-100mg |
iperazineacetic acid, 4-[(4- chlorophenyl)phenylMethyl]- |
113740-61-7 | 98% | 100mg |
$152.00 | 2025-02-13 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B73603-20mg |
2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid |
113740-61-7 | ,HPLC≥98% | 20mg |
¥1200.00 | 2022-10-18 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B73603-100mg |
2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid |
113740-61-7 | ,HPLC≥98% | 100mg |
¥3600.00 | 2022-10-18 | |
Ambeed | A1157056-250mg |
2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid |
113740-61-7 | 98% | 250mg |
$668.0 | 2024-04-26 | |
Aaron | AR009802-25mg |
iperazineacetic acid, 4-[(4- chlorophenyl)phenylMethyl]- |
113740-61-7 | 98% | 25mg |
$56.00 | 2025-02-13 | |
Aaron | AR009802-50mg |
iperazineacetic acid, 4-[(4- chlorophenyl)phenylMethyl]- |
113740-61-7 | 98% | 50mg |
$84.00 | 2025-02-13 |
Cetirizine EP Impurity B 関連文献
-
Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
-
Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
-
3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
Cetirizine EP Impurity Bに関する追加情報
Cetirizine EP Impurity B: A Comprehensive Overview
Cetirizine EP Impurity B, also known by its CAS number 113740-61-7, is a compound of significant interest in the pharmaceutical industry. This impurity is associated with Cetirizine, a widely used second-generation antihistamine. The compound is classified as an impurity due to its structural similarity to Cetirizine, but it plays a critical role in the quality control and manufacturing processes of pharmaceuticals. Understanding the properties, synthesis, and applications of Cetirizine EP Impurity B is essential for ensuring the safety and efficacy of medications.
Recent studies have highlighted the importance of identifying and controlling impurities like Cetirizine EP Impurity B in drug manufacturing. These impurities can arise during the synthesis process or from degradation products, and their presence can impact the stability and bioavailability of the final drug product. Researchers have developed advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to detect and quantify these impurities at trace levels. This has significantly improved the quality assurance processes in the pharmaceutical industry.
The synthesis of Cetirizine EP Impurity B involves a multi-step chemical process, often starting from intermediate compounds like piperidine derivatives. The exact mechanism of its formation is still under investigation, but it is believed to result from side reactions during the synthesis of Cetirizine. Understanding these side reactions is crucial for optimizing production processes and minimizing impurity formation. Recent advancements in green chemistry have also led to more sustainable methods for synthesizing Cetirizine and its related compounds.
In terms of applications, Cetirizine EP Impurity B serves as a reference standard for quality control in pharmaceutical manufacturing. It helps ensure that the final product meets regulatory requirements for purity and potency. Additionally, this compound is used in pharmacokinetic studies to assess the impact of impurities on drug metabolism and pharmacokinetics. Recent research has focused on the pharmacokinetic profile of Cetirizine and its impurities, providing valuable insights into their absorption, distribution, metabolism, and excretion (ADME) properties.
The structural characterization of Cetirizine EP Impurity B has been achieved through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These studies have provided detailed information about its molecular structure, which is critical for understanding its chemical behavior. The compound's structure resembles that of Cetirizine but with specific modifications that influence its physical and chemical properties.
From an environmental perspective, the disposal and handling of Cetirizine EP Impurity B must adhere to strict regulations to prevent contamination of water sources and soil. Researchers are exploring eco-friendly methods for waste management in pharmaceutical production, including biodegradation and advanced oxidation processes. These efforts aim to minimize the environmental footprint of drug manufacturing while ensuring compliance with global regulatory standards.
In conclusion, Cetirizine EP Impurity B (CAS No: 113740-61-7) is a critical component in the quality control and manufacturing of Cetirizine-based medications. Its identification, characterization, and control are essential for maintaining drug quality and patient safety. Ongoing research continues to shed light on its properties, applications, and environmental impact, contributing to advancements in pharmaceutical science.
113740-61-7 (Cetirizine EP Impurity B) 関連製品
- 1170-02-1(Eddha)
- 4465-44-5(N-Trityl-L-Serine Methyl Ester)
- 21319-53-9(1-Benzylpiperidine-2-carboxylic acid)
- 3733-63-9(Decloxizine)
- 52395-99-0(Belarizine)
- 40320-60-3(1-Benzhydrylazetidin-3-one)
- 17136-36-6(2-(Benzylamino)acetic acid)
- 841-77-0(1-(diphenylmethyl)piperazine)
- 1862-17-5(1-benzhydrylazetidin-3-ol)
- 18621-17-5(1-Benzhydrylazetidin-3-ol)
